Desfluoro Bicalutamide is a synthetic analogue of Bicalutamide, a nonsteroidal antiandrogen drug used primarily in prostate cancer research. [, , , , , , , ] It serves as a valuable tool in studying the structure-activity relationship of Bicalutamide and exploring potential improvements in antiandrogen therapy. [, , ] Desfluoro Bicalutamide is not a naturally occurring compound and is primarily synthesized for research purposes. [, , ]
Desfluoro Bicalutamide is synthesized by introducing a specific structural modification to Bicalutamide - the removal of a fluorine atom. [] One common approach involves multi-step synthesis starting with readily available chemicals and utilizing reactions like auto-oxidative difunctionalization of alkenes, oxidation of sulfides, and reduction of peroxides. []
Desfluoro Bicalutamide's molecular structure is derived from Bicalutamide but lacks a fluorine atom. [] This seemingly minor alteration can significantly impact its interactions with biological targets like the androgen receptor, making it a valuable tool for studying structure-activity relationships. [, , , ] Specific details regarding bond lengths, angles, and conformations can be elucidated through techniques like X-ray crystallography and computational modeling. []
While specific chemical reactions involving Desfluoro Bicalutamide are less documented compared to Bicalutamide, its structural similarity suggests comparable reactivity. [, ] It can potentially undergo reactions like oxidation, reduction, and hydrolysis, influenced by factors such as pH, temperature, and the presence of catalysts. []
Bicalutamide functions by binding to the androgen receptor (AR), inhibiting the action of androgens, which are critical for the growth of prostate cancer cells. Novel mutations in the AR have been identified as a potential mechanism for the AWS. Specifically, mutations at codon 741 in the ligand-binding domain of the AR have been shown to convert bicalutamide from an antagonist to an agonist, thereby promoting cancer cell growth despite the presence of the drug. This agonistic behavior of bicalutamide on mutant ARs suggests that AR mutation is a possible mechanism for the development of resistance to bicalutamide therapy in PC1.
The discovery of AR mutations has significant implications for the treatment of PC. The novel mutations, such as W741C and W741L, allow prostate cancer cells to use bicalutamide as an agonist, which could explain the phenomenon of AWS. This finding suggests that alternative antiandrogens, like hydroxyflutamide, might be effective as second-line therapies for PCs that have become refractory to bicalutamide1.
In the quest to overcome resistance to bicalutamide, researchers have synthesized a series of bicalutamide analogues, including deshydroxy bicalutamide, and evaluated their antiproliferative activity against various human PC cell lines. The deshydroxy analogue demonstrated significant anticancer activity, with IC50 values ranging from 6.59 to 10.86 µM, indicating a potential for higher efficacy in treating PC. Molecular modeling has provided insights into why certain analogues, such as the sulfide variants, exhibit greater activity compared to their sulfone counterparts2. This research opens the door to the development of new AR-targeting drugs with the potential to be more effective in treating PC, especially in cases where resistance to current therapies has developed.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4